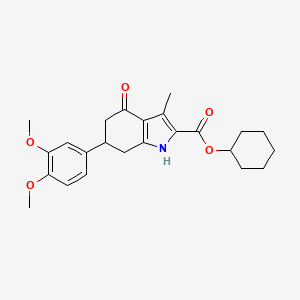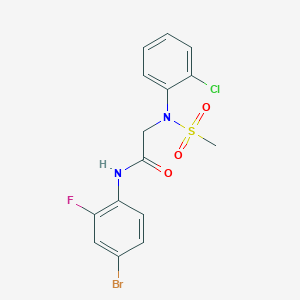![molecular formula C19H25N3O2 B4616378 4-(2-{1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-piperidinyl}ethyl)phenol](/img/structure/B4616378.png)
4-(2-{1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-piperidinyl}ethyl)phenol
Descripción general
Descripción
The compound belongs to a class of chemicals that include oxadiazoles and piperidine derivatives. These compounds are of significant interest due to their diverse biological activities and potential applications in material science. Oxadiazoles, in particular, are known for their stability and intriguing pharmacological profiles, while piperidine structures are common in therapeutic agents due to their interaction with biological targets.
Synthesis Analysis
The synthesis of oxadiazole derivatives often involves cyclization reactions starting from hydrazides or hydrazones. For example, the synthesis of N-substituted derivatives of 1,3,4-oxadiazole involves converting ethyl isonipecotate to a series of intermediates, culminating in the formation of the target compound through reactions with N-aralkyl/aryl substituted 2-bromoacetamides in the presence of a weak base and polar aprotic solvent (Khalid et al., 2016).
Molecular Structure Analysis
Crystal structure analysis is a critical tool for understanding the geometry, bonding, and configuration of chemical compounds. For instance, the molecular structure of related compounds has been determined using X-ray crystallography, which reveals details about the spatial arrangement of atoms and intermolecular interactions (Al-Hourani et al., 2020).
Chemical Reactions and Properties
Oxadiazoles and piperidine derivatives participate in various chemical reactions, including cycloadditions, which are useful for constructing complex molecular architectures. For example, ethyl 5,5-diarylpenta-2,3,4-trienoates can undergo phosphine-mediated [3+2] cycloaddition reactions, offering a pathway to synthesize polysubstituted cyclopentenes or pyrrolidines (Guan & Shi, 2009).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Novel Synthesis Approaches : Research has demonstrated innovative synthesis methods for creating derivatives of oxadiazole, emphasizing the compound's role in the development of new chemical entities. For instance, compounds with oxadiazole moieties have been synthesized to explore their antibacterial properties, showcasing the chemical versatility and potential therapeutic applications of these molecules (Khalid et al., 2016).
Biological Activities and Applications
- Antibacterial Properties : Studies have indicated that oxadiazole derivatives exhibit moderate to significant antibacterial activities against both Gram-positive and Gram-negative bacteria. This suggests their potential utility in developing new antibacterial agents (Kakanejadifard et al., 2013).
- Anticancer Potential : Some derivatives have been evaluated for their anticancer activities, with certain compounds showing promise as anticancer agents. These findings highlight the potential of oxadiazole derivatives in cancer therapy research (Rehman et al., 2018).
- Organic Light-Emitting Diodes (OLEDs) : Oxadiazole derivatives have also been applied in the field of materials science, particularly in the development of efficient OLEDs with low efficiency roll-off, demonstrating the compound's utility beyond biomedical applications (Jin et al., 2014).
Propiedades
IUPAC Name |
4-[2-[1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-2-yl]ethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c23-17-10-5-14(6-11-17)4-9-16-3-1-2-12-22(16)13-18-20-19(21-24-18)15-7-8-15/h5-6,10-11,15-16,23H,1-4,7-9,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAIZLZHMWXNKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCC2=CC=C(C=C2)O)CC3=NC(=NO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24790396 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-cyanophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4616296.png)

![2-methoxy-N-[5-phenyl-4-(2-thienyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4616312.png)

![5-{5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4616317.png)
![N-[3-(4-morpholinyl)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4616321.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)propanamide](/img/structure/B4616356.png)

![1-[(2-chlorobenzyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B4616366.png)
![4-ethyl-2-(4-fluorophenyl)-5-(4-morpholinyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B4616369.png)
![1-[(4-tert-butylbenzyl)oxy]-3-(3-nitrophenyl)-2(1H)-quinoxalinone 4-oxide](/img/structure/B4616386.png)
![2-phenyl-N-[4-(1-piperidinyl)benzyl]acetamide](/img/structure/B4616400.png)
![2-(2,4-dichlorophenyl)-2-oxoethyl N-[(2-methylphenoxy)acetyl]glycinate](/img/structure/B4616404.png)